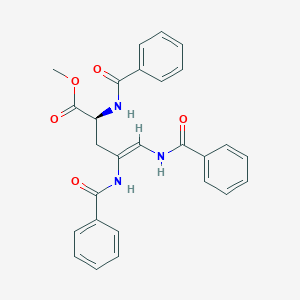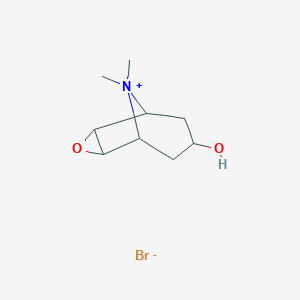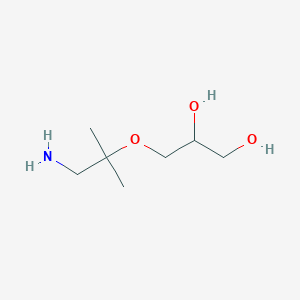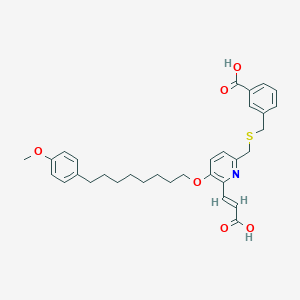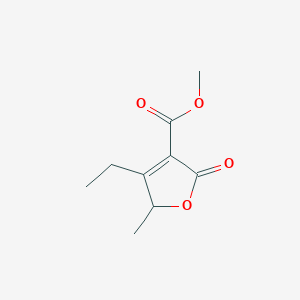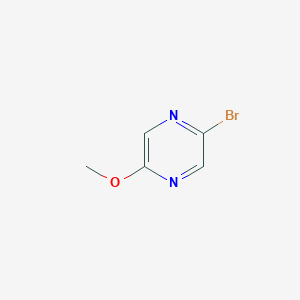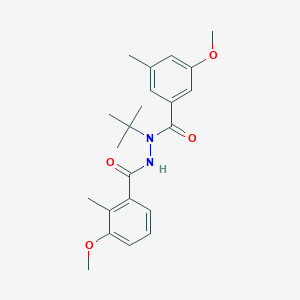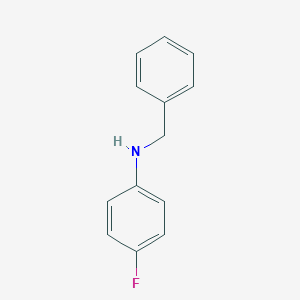![molecular formula C10H11FO2S B117272 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone CAS No. 146335-13-9](/img/structure/B117272.png)
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMME is a yellowish powder that is commonly used in the synthesis of other chemical compounds. In
Aplicaciones Científicas De Investigación
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been studied for its potential use as a starting material for the development of new drugs. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has also been used in material science as a building block for the synthesis of polymer materials. In organic synthesis, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used as a reagent for the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone acts as an acylating agent, which can react with various nucleophiles, such as amines and alcohols. This reaction can lead to the formation of new chemical compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone are not well studied. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can cause irritation to the skin and eyes if it comes into contact with them. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is also toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable and easy to handle compound. It is also readily available and affordable. However, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has some limitations. It is toxic and can cause harm if not handled properly. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. One potential direction is the development of new drugs based on 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a starting material for the synthesis of new chemical compounds that may have therapeutic potential. Another potential direction is the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone in material science. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a building block for the synthesis of new polymer materials with unique properties. Finally, the study of the mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can lead to a better understanding of its potential uses in various fields.
Conclusion:
In conclusion, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through the Friedel-Crafts acylation reaction and has been used in medicinal chemistry, material science, and organic synthesis. The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood, and its biochemical and physiological effects are not well studied. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through a process known as the Friedel-Crafts acylation reaction. This process involves the reaction of 4-(methoxymethylthio)acetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction produces 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone as the final product.
Propiedades
Número CAS |
146335-13-9 |
|---|---|
Nombre del producto |
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone |
Fórmula molecular |
C10H11FO2S |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3 |
Clave InChI |
DLVVMIWBCQMFHZ-UHFFFAOYSA-N |
SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
SMILES canónico |
COCSC1=CC=C(C=C1)C(=O)CF |
Sinónimos |
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



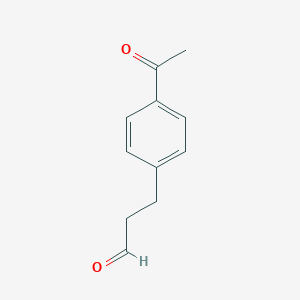
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
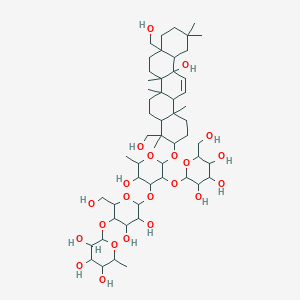
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
